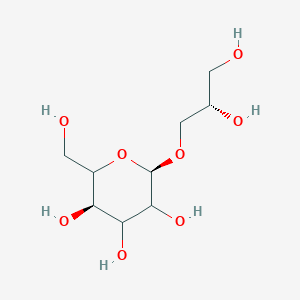

(2S)-Glycerol-O-beta-D-galactopyranoside

説明

Overview of Glycerol (B35011) Glycosides and Their Significance in Biological Systems

Glycerol glycosides are a diverse class of organic compounds where a glycerol molecule is attached to a carbohydrate through a glycosidic bond. numberanalytics.com These compounds are widely distributed in nature and play crucial roles in the physiology of various organisms, from bacteria to plants and algae. researchgate.netresearchgate.net

One of the most significant functions of glycerol glycosides is their role as "compatible solutes" or osmolytes. researchgate.netwikipedia.org Organisms such as moderately salt-tolerant cyanobacteria and red algae produce these compounds in response to osmotic stress caused by high salinity or drought conditions. researchgate.netresearchgate.netwikipedia.org By accumulating these solutes, cells can maintain their water potential and turgor pressure without interfering with normal cellular metabolism. A well-studied example is floridoside (2-O-α-D-galactopyranosyl glycerol), a primary product of photosynthesis in many red algae that serves as both an osmoprotectant and a carbon reserve. wikipedia.orgnih.govmdpi.com

Beyond osmoregulation, glycerol glycosides function as energy and carbon storage molecules. nih.govnih.gov In red algae, for instance, floridoside represents a significant portion of the soluble carbon reserve that can be mobilized for the synthesis of other macromolecules as needed. wikipedia.orgnih.gov Research has also uncovered a range of other biological activities, highlighting their potential applications in biotechnology and other industries. researchgate.netnih.govnih.gov These molecules are recognized for their excellent biocompatibility and ability to protect macromolecules. researchgate.net

| Biological Role | Description | Example Organisms/Systems | Relevant Compounds |

|---|---|---|---|

| Osmoregulation | Act as compatible solutes to protect cells from osmotic stress (e.g., high salinity, drought). researchgate.netresearchgate.netwikipedia.org | Red Algae (Rhodophyceae), Cyanobacteria, Desert Plants. researchgate.netresearchgate.netnih.gov | Floridoside, Glucosylglycerols (GGs). researchgate.netnih.gov |

| Carbon Storage | Serve as a primary product of photosynthesis and a readily available source of carbon and energy. nih.govnih.gov | Red Algae. nih.gov | Floridoside. nih.gov |

| Macromolecule Protection | Exhibit a high water-holding capacity and can protect proteins and cell structures under stress conditions. researchgate.net | In vitro studies, potential cosmetic/food applications. researchgate.netnih.gov | Glucosylglycerols (GGs). researchgate.net |

| Metabolic Precursors | Can be used for the synthesis of other essential macromolecules, such as cell wall polysaccharides. wikipedia.orgmdpi.com | Red Algae. mdpi.com | Floridoside, UDP-galactose. mdpi.com |

Stereochemical Considerations in Glycosylglycerols: Focusing on (2S)- and (2R)-Isomers

The stereochemistry of the glycerol backbone is a critical factor that determines the structure and function of glycosylglycerols. The glycerol molecule is prochiral, meaning it can become chiral upon substitution. When a sugar moiety attaches to one of the primary hydroxyl groups (at positions 1 or 3), the central carbon (position 2) becomes a stereocenter, leading to the formation of (2S)- and (2R)-isomers.

The absolute configuration of the glycerol moiety in natural glycoglycerolipids has been a subject of detailed investigation. For example, studies on glycosyldiacylglycerols from spinach leaves and the red alga Corallina pilulifera have definitively shown that the glycerol moieties possess the S-configuration. nih.gov The determination of this stereochemistry is crucial and can be achieved using sensitive analytical techniques such as chiral phase high-performance liquid chromatography (HPLC). nih.gov This method allows for the clear separation of enantiomeric forms, providing unambiguous information on the configuration of the glycerol backbone. nih.gov

While the (2S)-isomer is common in many natural systems, the (2R)-isomer also plays a significant role in biochemical research. For instance, (2R)-Glycerol-O-beta-D-galactopyranoside has been identified as a good substrate for several components of the lac operon in Escherichia coli, including β-galactosidase and the lactose (B1674315) transporter. medchemexpress.combioscience.co.uk This highlights how different stereoisomers can exhibit distinct interactions with biological macromolecules like enzymes and transport proteins. The synthesis of specific isomers, such as the (2R)-galactosylglycerol, can be achieved using enzymes like β-galactosidase. capes.gov.br

| Feature | (2S)-Glycerol-O-beta-D-galactopyranoside | (2R)-Glycerol-O-beta-D-galactopyranoside |

|---|---|---|

| Stereochemistry | Features the S-configuration at the C2 position of the glycerol backbone. | Features the R-configuration at the C2 position of the glycerol backbone. |

| Natural Occurrence | The (2S) configuration is found in the glycerol moieties of all glycoglycerolipids in organisms like spinach and the red alga Corallina pilulifera. nih.gov | Studied primarily as a synthetic compound for biochemical research. |

| Known Biological Interaction | As a component of larger glycerolipids, it is integral to membrane structure and function in certain plants and algae. nih.govfrontiersin.org | Identified as a substrate for β-galactosidase, the lactose transporter, and thiogalactoside transacetylase of the lac operon. medchemexpress.combioscience.co.uk |

| Analytical Identification | Chiral phase HPLC is a key method for separating and identifying the enantiomers. nih.gov |

Historical Context and Evolution of Research on Glycerol-O-beta-D-galactopyranosides

Research into glycerol galactosides has a history spanning nearly a century, evolving from initial discovery to detailed structural elucidation and modern biosynthetic studies. The journey began with the isolation of a related compound, floridoside (an α-anomer), from red algae by Colin and Gueguen in 1930. nih.govresearchgate.net This initial discovery laid the groundwork for future investigations into the chemistry and biology of these compounds.

A significant milestone was the structural characterization of floridoside as 2-O-α-D-galactopyranosylglycerol by Putman and Hassid in 1954. nih.gov This work provided the precise chemical identity of a key photosynthetic product in red algae. Subsequent research focused on its physiological roles, establishing its function as an osmolyte and a dynamic carbon reservoir. wikipedia.orgnih.gov

In recent decades, the focus of research has expanded significantly. Scientists have explored the diverse biological activities of these glycosides, including their immunomodulatory and antioxidant properties. nih.govnih.gov A major evolution in the field has been the development of advanced synthesis methods. jmb.or.krnih.gov Recognizing the limitations and potential environmental concerns of traditional chemical synthesis, researchers have increasingly turned to enzymatic methods. researchgate.netnih.gov The use of enzymes like β-glycosidases and β-galactosidases allows for the highly specific and efficient synthesis of glycosylglycerols, including specific stereoisomers. jmb.or.krnih.govcapes.gov.br This enzymatic approach is crucial for producing these compounds for research and potential applications in the food, cosmetic, and biotechnological industries. jmb.or.krnih.gov

Structure

3D Structure

特性

IUPAC Name |

(2R,5R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5?,6-,7?,8?,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJUPBDCSOGIKX-XMKNKTICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@@H](C(C([C@@H](O1)OC[C@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Synthesis of Glycerol O Beta D Galactopyranosides

Natural Biosynthetic Pathways and Occurrence

(2S)-Glycerol-O-beta-D-galactopyranoside and its related compounds are naturally occurring glycosides found across various biological kingdoms, from microorganisms to plants and algae. Their biosynthesis is a testament to the diverse metabolic capabilities of these organisms, often playing roles in physiological adaptation and as intermediates in larger metabolic networks.

The discovery and isolation of glycerol-O-beta-D-galactopyranosides from microbial sources have been linked to the enzymatic activities within these organisms. While specific isolation of the pure (2S) isomer is not extensively detailed in initial findings, the enzymatic machinery capable of its synthesis is well-documented. For instance, various microorganisms are known to produce β-galactosidases, enzymes that can synthesize galactosyl glycerol (B35011). nih.govnih.gov The synthesis of the related (2R)-glycerol-o-beta-D-galactopyranoside has been demonstrated using β-galactosidase from Escherichia coli. nih.gov This suggests that microbes possessing β-galactosidases are potential natural sources of these compounds, where they can be formed through the transfer of a galactose unit to a glycerol backbone.

In the plant kingdom, derivatives of glycerol-O-beta-D-galactopyranoside are well-known constituents. Specifically, acylated forms, such as 1,2-Di-O-alpha-linolenoyl-3-O-beta-galactopyranosyl-sn-glycerol, which contains the this compound core structure, have been identified in species like Capsicum annuum (bell pepper) and Rosa canina (rose hip). nih.gov These galactolipids are integral components of thylakoid membranes in chloroplasts and are crucial for photosynthesis. Glycosyl glycerols are also recognized as powerful osmolytes, produced by various plants and algae to adapt to environmental stresses like high salt concentrations and drought. ascend-biotech.com

Glycerol-O-beta-D-galactopyranosides serve as key substrates and intermediates in various metabolic pathways. The related compound, (2R)-Glycerol-O-β-D-galactopyranoside, is a known substrate for the three key components of the lac operon in Escherichia coli: β-galactosidase, the lactose (B1674315) transporter (lactose permease), and thiogalactoside transacetylase. caymanchem.commedchemexpress.commedchemexpress.com This highlights its role in bacterial carbohydrate metabolism. In photosynthetic organisms, the glycerol galactoside core structure is a fundamental part of galactolipid synthesis, which is essential for the structure and function of photosynthetic membranes. nih.gov

Enzymatic Synthesis Methodologies

The enzymatic synthesis of glycerol-O-beta-D-galactopyranosides offers a regio- and stereoselective alternative to chemical methods. The primary enzymes employed for this purpose are β-galactosidases, which can catalyze the formation of the glycosidic bond through transglycosylation or reverse hydrolysis. nih.govnih.gov

Transglycosylation is a kinetically controlled process where a glycosyl moiety is transferred from a donor substrate (like lactose) to an acceptor (glycerol), rather than to water (hydrolysis). nih.govihmc.us This method is often preferred over reverse hydrolysis because it can achieve higher yields. nih.gov The enzyme β-galactosidase first reacts with the donor (e.g., lactose) to form an enzyme-galactosyl intermediate, releasing glucose. nih.gov Subsequently, this intermediate complex transfers the galactose unit to glycerol, forming the desired galactosyl glycerol product. nih.gov

The efficiency and yield of the enzymatic synthesis of galactosyl glycerol are highly dependent on several reaction parameters. Researchers have extensively studied the optimization of these conditions to maximize product formation.

Enzyme Source: The choice of β-galactosidase is critical, as enzymes from different sources exhibit varying levels of transglycosylation activity, stability, and substrate specificity. ulisboa.pt Common sources include yeasts like Kluyveromyces lactis and molds such as Aspergillus oryzae, as well as bacteria like Bifidobacterium thermophilum. nih.govnih.govsemanticscholar.org

Temperature and pH: The optimal temperature and pH for the reaction are dictated by the specific enzyme used. For example, a study using β-galactosidase from Kluyveromyces lactis found an optimal temperature of 40°C and a pH of 6.5. nih.gov The stability of the enzyme under these conditions is crucial for maintaining catalytic activity over the course of the reaction.

Substrate Ratios: The molar ratio of the acceptor (glycerol) to the donor (galactose or lactose) significantly influences the yield. A high concentration of the acceptor can favor the transglycosylation reaction over the competing hydrolysis reaction. In one study, a glycerol to galactose molar ratio of 10:1 was found to be optimal, leading to a galactose conversion of 55.88%. nih.gov

The table below summarizes the optimized parameters from a study on the synthesis of a mixture of (2R)- and (2S)-3-O-β-D-galactopyranosyl-glycerol using β-galactosidase from Kluyveromyces lactis. nih.gov

| Parameter | Optimal Value |

|---|---|

| Enzyme Source | Kluyveromyces lactis |

| Enzyme Concentration | 240 U/ml |

| Temperature | 40 °C |

| pH | 6.5 |

| Substrate Molar Ratio (Glycerol:Galactose) | 10:1 |

| Reaction Time | 24 h |

| Product Yield | 116.47 mg/ml |

Further research using response surface methodology has also been employed to systematically optimize fermentation and reaction conditions for β-galactosidase production and its application in synthesis. redalyc.orgresearchgate.net These studies investigate the complex interactions between variables like pH, agitation speed, and substrate concentration to maximize enzyme activity and, consequently, the yield of glycosylated products. redalyc.orgresearchgate.net

Beta-Galactosidase Catalyzed Transglycosylation

Characterization of Enzyme Specificity and Kinetic Properties

The efficiency and outcome of the enzymatic synthesis of glycerol-O-beta-D-galactopyranosides are heavily dependent on the specific characteristics of the enzymes used. Key properties that are typically evaluated include enzyme specificity for both donor and acceptor substrates, as well as the kinetic parameters of the reaction.

One study investigated the enzymatic production of galactosylglycerol (B43771) using β-galactosidase from Kluyveromyces lactis. The researchers optimized several reaction parameters to maximize the yield. Under optimal conditions—240 U/ml of β-galactosidase, a temperature of 40°C, a 24-hour reaction time, a 60% buffer volume at pH 6.5, and a glycerol to galactose molar ratio of 10:1—the yield of galactosylglycerol reached 116.47 mg/ml, which corresponds to a galactose conversion of 55.88%. nih.gov The product was identified as a mixture of (2R)- and (2S)-3-O-β-D-galactopyranosyl-glycerol. nih.gov

The kinetic properties of glycosyltransferases are also critical in determining the efficiency of glycoside synthesis. A detailed steady-state kinetic analysis of two Arabidopsis thaliana glycosyltransferases, UGT74F1 and UGT74F2, was performed using quercetin as a model acceptor. nih.gov This type of analysis helps to understand how substrate concentration influences the rate of product formation and can be used to optimize reaction conditions for maximum yield. nih.gov

The following interactive data table summarizes the kinetic parameters for the glycosylation of quercetin by UGT74F1 and UGT74F2, illustrating the kind of data that is essential for characterizing enzyme properties in glycoside synthesis.

| Enzyme | Product | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) |

| UGT74F1 | Quercetin 3-O-glucoside | 10.5 ± 1.2 | 0.089 ± 0.003 | 8476 |

| UGT74F1 | Quercetin 7-O-glucoside | 12.3 ± 1.8 | 0.021 ± 0.001 | 1707 |

| UGT74F1 | Quercetin 3,7-O-diglucoside | 8.9 ± 1.5 | 0.015 ± 0.001 | 1685 |

| UGT74F2 | Quercetin 3-O-glucoside | 2.5 ± 0.4 | 0.045 ± 0.001 | 18000 |

| UGT74F2 | Quercetin 7-O-glucoside | 3.1 ± 0.6 | 0.011 ± 0.001 | 3548 |

Data adapted from a study on the kinetic analysis of two glycosyltransferases from Arabidopsis thaliana. nih.gov

Role of Other Glycosyltransferases and Glycosidases in Glycerol Glycoside Formation

Besides β-galactosidases, other enzymes such as glycosyltransferases and glycosidases are instrumental in the formation of glycerol glycosides. Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor, like a sugar nucleotide, to an acceptor molecule, which in this case is glycerol. nih.gov This process is highly specific and is the primary way glycosidic bonds are formed in nature. nih.gov

Glycosidases, which typically hydrolyze glycosidic bonds, can also be used for synthesis through a process called transglycosylation. nih.gov In this reaction, the enzyme transfers a glycosyl group from a donor to an acceptor other than water. jmb.or.krnih.gov This approach has been successfully used to synthesize various glycosides. jmb.or.krnih.gov For instance, β-glycosidase from Sulfolobus shibatae has been used to synthesize β-glucosylglycerol. jmb.or.kr

Genetically engineered glycosidases, known as glycosynthases, have also emerged as powerful tools for glycoside synthesis. nih.govresearchgate.net These enzymes are mutated to lack hydrolytic activity but can still catalyze the formation of glycosidic bonds with high efficiency. nih.gov Glycosynthases offer a promising alternative for producing specific glycosides with high yields. researchgate.net

Sucrose phosphorylase is another enzyme that has been effectively used for the synthesis of glucosylglycerol. acs.orgascend-biotech.com It catalyzes the transfer of a glucosyl group from sucrose to glycerol. acs.org This method is particularly attractive for industrial applications due to the low cost of sucrose. acs.org

Chemo-Enzymatic Approaches for Stereoselective Synthesis

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic methods to achieve stereoselective synthesis of complex molecules like this compound. This approach often involves using enzymes to introduce or resolve stereocenters with high precision, a task that can be challenging to accomplish through purely chemical means. mdpi.com

A common strategy involves the enzymatic acylation or deacylation of a racemic mixture, a process known as kinetic resolution. For example, lipases are frequently used to selectively acylate one enantiomer of an alcohol, leaving the other enantiomer unreacted and thus allowing for their separation. mdpi.com

Another chemo-enzymatic strategy involves the use of enzymes to regioselectively protect certain functional groups, allowing for chemical modification of other parts of the molecule. mdpi.com For instance, an enzyme could be used to selectively protect the primary hydroxyl groups of glycerol, enabling the specific glycosylation of the secondary hydroxyl group. mdpi.com

The transglycosylation activity of endoglycosidases has also been harnessed in chemo-enzymatic synthesis to create complex glycopeptides and remodel sugar chains on glycoproteins. glycoforum.gr.jp This highlights the versatility of enzymatic methods in constructing specific glycosidic linkages.

A study on the synthesis of esters of 2-O-beta-D-glucosylglycerol utilized a chemo-enzymatic approach to prepare various fatty acid esters. nih.gov This method demonstrates how the combination of chemical and enzymatic steps can lead to the efficient synthesis of novel glycoglycerolipids. nih.gov

Biological Roles and Molecular Mechanisms of Glycerol O Beta D Galactopyranosides

Interactions with Glycosidases and Carbohydrate-Active Enzymes

(2S)-Glycerol-O-beta-D-galactopyranoside is a recognized substrate for the enzyme β-galactosidase, a key glycoside hydrolase. glpbio.commedchemexpress.comprinceton.edunih.gov The enzyme's ability to process this compound reveals specific details about its substrate recognition and catalytic mechanisms.

The recognition and subsequent catalysis of this compound by β-galactosidase are governed by precise molecular interactions. The specific stereochemistry of the substrate is crucial for enabling precise recognition within the enzyme's active site. scbt.com The flexible structure of the compound is also believed to facilitate the dynamic conformational changes necessary to achieve an optimal transition state, thereby accelerating the reaction rate. scbt.com

β-galactosidase is highly specific for the D-galactose portion of its substrates. nih.gov The hydroxyl groups at the 2, 3, and 4 positions of the galactose ring must be present and correctly oriented for effective catalysis to occur. nih.gov Substrate binding initially occurs in a "shallow" nonproductive site before the molecule moves deeper into the active site for the reaction to proceed. wikipedia.orgnih.gov

β-galactosidase catalyzes the cleavage of the β-glycosidic bond through a double-displacement mechanism that results in the retention of the anomeric configuration. nih.gov This process involves two main steps: galactosylation and degalactosylation, mediated by a pair of key carboxylic acid residues in the active site. nih.govnih.gov

Galactosylation : The reaction is initiated when a glutamate (B1630785) residue (Glu537 in E. coli β-galactosidase) acts as a nucleophile, attacking the anomeric carbon of the galactose moiety. nih.govebi.ac.uk Simultaneously, another glutamate residue (Glu461) acts as a general acid, donating a proton to the glycosidic oxygen. nih.govebi.ac.uk This leads to the cleavage of the glycosidic bond, releasing the glycerol (B35011) group and forming a covalent galactosyl-enzyme intermediate. researchgate.net This first step is common to both hydrolysis and transglycosylation reactions. acs.org

Degalactosylation : The covalent intermediate is then resolved by the attack of a nucleophile. researchgate.net

Hydrolysis : If the nucleophile is a water molecule, activated by the same residue that acted as the acid (Glu461, now acting as a base), the galactose is released from the enzyme, completing the hydrolysis. ebi.ac.ukkhanacademy.org The products are free galactose and glycerol.

Transglycosylation : Alternatively, a sugar molecule or another acceptor with a hydroxyl group can act as the nucleophile instead of water. nih.govfrontiersin.org This acceptor attacks the galactosyl-enzyme intermediate, resulting in the formation of a new glycosidic bond and the synthesis of an oligosaccharide. nih.govresearchgate.net The ability of β-galactosidase to perform transglycosylation is crucial for producing molecules like allolactose (B1665239) from lactose (B1674315) in vivo. wikipedia.orgnih.gov

The entire catalytic process proceeds through planar oxocarbenium ion-like transition states. nih.gov

Involvement in Cellular Transport and Signaling Systems

This compound is a notable substrate for several proteins involved in the well-characterized lac operon system in Escherichia coli, highlighting its role in both cellular transport and gene regulation. glpbio.commedchemexpress.combioscience.co.uk

The lac operon is a classic model of gene regulation, controlling the expression of genes required for lactose metabolism. wikipedia.org this compound is a substrate for all three protein components encoded by or associated with this operon. medchemexpress.comglpbio.com

| Interacting Protein | Gene | Function | Role with this compound |

| Lactose Repressor | lacI | A transcription factor that negatively regulates the lac operon by binding to the operator DNA sequence. kenyon.edu | Acts as a substrate/inducer, binding to the repressor and causing its dissociation from the DNA, thus permitting gene transcription. glpbio.comprinceton.edu |

| Galactose-Binding Protein | mglB | A periplasmic protein that binds galactose and related molecules as the initial step of their transport into the cell via the β-methylgalactoside transport system. nih.govnih.gov | Serves as a substrate, binding to the protein to initiate the transport process. glpbio.comprinceton.edunih.gov |

| β-Methylgalactoside Transport System | mglA, mglC | An ABC transporter system responsible for the uptake of galactose and other galactosides. nih.gov | The compound is a substrate for the transport system. Kinetic studies have determined the Kₘ and Vₘₐₓ for its entry into the cell. nih.gov |

| Thiogalactoside Transacetylase | lacA | An enzyme that transfers an acetyl group from acetyl-CoA to β-galactosides. kenyon.edu | Serves as a substrate for the enzyme. medchemexpress.comscbt.com |

This table summarizes the key proteins that interact with this compound within the context of the lac operon and related transport systems.

The binding of ligands like this compound to their target proteins induces significant conformational changes that are fundamental to their biological function. uni-goettingen.de This is often described by an "induced fit" model, where the ligand first binds to the protein and then triggers a structural rearrangement. uni-goettingen.debiorxiv.org

A prime example is the bacterial periplasmic glucose/galactose-binding protein (GGBP), which operates via a "Venus flytrap" mechanism. nih.gov The protein consists of two globular domains connected by a flexible hinge. nih.govnih.gov In the absence of a ligand, the protein exists in an "open" conformation. nih.gov Upon binding of a galactoside, the two domains clamp down on the ligand, resulting in a "closed" conformation. This hinge-bending motion is substantial, with an observed angular change of 31 degrees. nih.govnih.gov This conformational change is the critical event that allows the protein to interact with its membrane-bound transporter component, initiating the import of the sugar and triggering downstream signaling pathways. nih.gov

Similarly, the lactose repressor undergoes a critical conformational change upon binding an inducer. kenyon.edu This change alters the geometry of its DNA-binding domains, reducing its affinity for the operator sequence on the DNA. richmond.edu This causes the repressor to dissociate, freeing the promoter and allowing RNA polymerase to transcribe the operon's genes. kenyon.edurichmond.edu

Integration into Glycerol and Galactose Metabolism

Once this compound is hydrolyzed by β-galactosidase, it yields two products: glycerol and galactose. Both molecules are readily integrated into central metabolic pathways. nih.govlibretexts.org

Glycerol Metabolism: The glycerol component enters the bloodstream and is taken up by the liver or kidneys. libretexts.org There, it is converted in two steps to enter the glycolytic pathway:

Phosphorylation: The enzyme glycerol kinase phosphorylates glycerol to produce glycerol 3-phosphate. libretexts.org

Oxidation: Glycerol 3-phosphate is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP) by glycerol 3-phosphate dehydrogenase. libretexts.org DHAP is a direct intermediate in glycolysis and can also be used for gluconeogenesis to synthesize glucose. libretexts.org

Galactose Metabolism: The galactose component is primarily metabolized in the liver via the Leloir pathway, which converts it into a form that can enter glycolysis. nih.govyoutube.com

Phosphorylation: Galactokinase (GALK) phosphorylates galactose to form galactose 1-phosphate, trapping it within the cell. nih.gov

UDP-Galactose Formation: The enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose 1-phosphate. This reaction yields UDP-galactose and glucose 1-phosphate. nih.gov

Epimerization: The resulting UDP-galactose is converted back into UDP-glucose by the enzyme UDP-galactose-4-epimerase (GALE). nih.gov The glucose 1-phosphate produced in the second step can be converted to glucose 6-phosphate and enter glycolysis. nih.gov

| Metabolite | Key Enzymes | Pathway Integration |

| Glycerol | Glycerol Kinase, Glycerol 3-phosphate Dehydrogenase | Converted to Dihydroxyacetone Phosphate (DHAP), an intermediate in Glycolysis/Gluconeogenesis. libretexts.org |

| Galactose | Galactokinase, GALT, GALE (Leloir Pathway) | Converted to Glucose 1-Phosphate, which then enters Glycolysis. nih.gov |

This table outlines the metabolic fates of the hydrolysis products of this compound.

Metabolic Linkages within Carbohydrate and Glycerophospholipid Pathways

This compound and its isomers are intrinsically linked to both carbohydrate and lipid metabolism. As glycosylglycerols, they are a subclass of glycerolipids and participate in lipid metabolic pathways. nih.gov The synthesis and degradation of these compounds connect the metabolic pools of glycerol and carbohydrates.

The formation of galactosylglycerol (B43771) can be achieved enzymatically through the reverse hydrolysis of galactose and glycerol, catalyzed by β-galactosidase. nih.gov This reaction directly links the metabolism of a simple sugar (galactose) and a key component of lipids (glycerol). nih.govnih.gov Once formed, or if taken up by a cell, galactosylglycerol can be hydrolyzed by β-galactosidase to release galactose and glycerol. nih.gov The released galactose can enter glycolysis after conversion to glucose-6-phosphate, directly feeding into the central carbohydrate metabolism. nih.gov

The glycerol component is also a crucial metabolic intermediate. It can be phosphorylated by glycerol kinase to form glycerol-3-phosphate, a backbone for the synthesis of glycerophospholipids and triacylglycerols. researchgate.netyoutube.com Alternatively, it can be oxidized to dihydroxyacetone and then phosphorylated to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis. youtube.comwikipedia.org This dual potential for entering either lipid synthesis or glycolysis places glycerol galactosides at a key metabolic junction.

Furthermore, compounds like (2R)-Glycerol-O-β-D-galactopyranoside are recognized as effective substrates for the entire lac operon system in Escherichia coli, which includes β-galactosidase, the lactose transporter (lactose permease), and thiogalactoside transacetylase. medchemexpress.commedchemexpress.comglpbio.com This demonstrates a direct interaction with the machinery responsible for lactose utilization, a primary pathway in bacterial carbohydrate metabolism.

Role of Glycerol Dehydrogenases and Oxidoreductases in Glycerol Metabolites

Glycerol dehydrogenases (GDH) and related oxidoreductases are pivotal enzymes in the metabolic processing of the glycerol moiety released from glycerol-O-beta-D-galactopyranosides. nih.gov These enzymes catalyze the initial, ATP-independent oxidation of glycerol, making it a critical step, particularly in anaerobic metabolism in diverse microorganisms. wikipedia.orgnih.gov

There are two primary pathways for glycerol catabolism initiated by these enzymes:

Glycerol Dehydrogenase (GDH) Pathway : An NAD⁺-dependent glycerol dehydrogenase (EC 1.1.1.6) oxidizes glycerol at the C2 position to produce dihydroxyacetone (DHA). nih.govwikipedia.org This DHA is then phosphorylated by a dihydroxyacetone kinase to yield dihydroxyacetone phosphate (DHAP), which enters the glycolytic pathway. clearsynth.com

Glycerol Kinase Pathway : This pathway begins with phosphorylation by glycerol kinase, followed by oxidation to DHAP by glycerol-3-phosphate dehydrogenase.

The GDH pathway is particularly significant. In bacteria like Klebsiella pneumoniae, two distinct GDHs, DhaD and GldA, have been identified. nih.gov These enzymes exhibit broad substrate specificity and can act on various polyols. nih.govnih.gov For instance, the GDH from Cellulomonas sp. shows high specificity for glycerol and 1,2-propanediol but can also oxidize other related molecules. sorachim.com This promiscuity allows the cell to process a range of glycerol-based metabolites. The activity of GDH is crucial for balancing the intracellular NADH/NAD⁺ ratio, which is vital for maintaining redox homeostasis during metabolic activities. nih.gov

The table below summarizes key enzymes involved in the metabolism of the glycerol component.

| Enzyme | EC Number | Function | Metabolic Pathway |

| Glycerol Dehydrogenase (NAD⁺) | 1.1.1.6 | Catalyzes the oxidation of glycerol to dihydroxyacetone. wikipedia.org | Glycerol Catabolism |

| Glycerol Dehydrogenase (NADP⁺) | 1.1.1.156 | Catalyzes the oxidation of glycerol to glycerone using NADP⁺. wikipedia.org | Glycerolipid Metabolism |

| Glycerol Kinase | 2.7.1.30 | Phosphorylates glycerol to glycerol-3-phosphate. youtube.com | Glycerophospholipid Synthesis, Glycolysis |

| Glycerol-3-phosphate Dehydrogenase | 1.1.5.3 / 1.1.1.8 | Oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP). | Glycolysis, Respiration |

Mechanistic Studies of Specific Biological Activities

Function as Osmolytes and Stress Protectants in Organisms

Glycerol galactosides, such as the isomer floridoside (2-O-α-D-galactopyranosyl-glycerol), are well-documented as compatible solutes or osmolytes, particularly in red algae (Rhodophyta). nih.govresearchgate.netnih.gov Organisms accumulate these small organic molecules intracellularly to counteract external hypertonicity and desiccation, thereby maintaining cell turgor and volume without interfering with normal cellular processes. nih.govnih.gov The accumulation of osmolytes is a universally conserved and rapid response to abiotic stress across different life forms, from bacteria to plants. researchgate.netresearchgate.net

The protective mechanism of these compatible solutes is linked to their favorable interactions with macromolecules. They help to stabilize proteins and membranes, preventing denaturation and promoting proper folding under stress conditions that would otherwise be damaging. nih.govresearchgate.net While glycerol itself is a known osmolyte in yeast and other fungi, its glycosylated forms like galactosylglycerol serve a similar, and in some cases primary, role in other organisms. nih.govnih.gov

In red algae, floridoside accumulation is a direct response to high osmotic pressure and also plays a role in mitigating oxidative stress and heat shock. nih.govnih.gov Studies on the red microalga Galdieria sulphuraria have shown that floridoside production is significantly enhanced when cells are subjected to osmotic stress, especially when grown with glycerol as a carbon source. nih.gov Furthermore, galactomannan (B225805) oligosaccharides have been shown to attenuate the stress response in fish by lowering plasma cortisol levels and modulating gene expression related to stress and energy metabolism. mdpi.com This suggests that complex carbohydrate derivatives of simple sugars and polyols can serve as potent stress protectants.

Elucidation of Molecular Interactions Underlying Observed Bioactivities

The biological activities of this compound and its relatives are underpinned by specific molecular interactions with cellular components, most notably enzymes and transport proteins.

A primary example of this is the interaction with the proteins of the bacterial lac operon. The (2R) isomer of glycerol-O-beta-D-galactopyranoside is a well-established substrate for β-galactosidase (LacZ), the enzyme that hydrolyzes lactose. medchemexpress.commedchemexpress.com The enzyme is highly specific for the β-D-galactopyranoside portion of the molecule but is quite permissive regarding the aglycone (non-sugar) part, allowing it to process substrates like galactosylglycerol. nih.gov The compound also serves as a substrate for the other components of the operon: the lactose transporter (lactose permease) and thiogalactoside transacetylase. medchemexpress.comglpbio.com This interaction allows the bacterium to utilize galactosylglycerol as a carbon and energy source, highlighting a direct modulation of a key metabolic pathway.

Beyond simple metabolism, interactions between proteins and GAGs (glycosaminoglycans), which are long polysaccharide chains, are known to mediate a vast array of physiological processes, including cell signaling, adhesion, and enzyme function. frontiersin.org Although galactosylglycerol is a much smaller molecule, the principles of interaction, driven by hydrogen bonding and specific stereochemistry, are similar. These interactions can lead to the activation or inhibition of enzymes and the modulation of protein complexes. nih.govleibniz-fli.deresearchgate.net For instance, the binding of a ligand can induce conformational changes in a protein, altering its activity or its affinity for other binding partners. leibniz-fli.de The ability of floridoside to act as an antioxidant and protein stabilizer further points to direct molecular interactions that protect cellular structures from stress-induced damage. nih.govnih.gov

The table below summarizes some of the key molecular interactions involving glycerol galactosides.

| Interacting Molecule/System | Type of Interaction | Biological Outcome |

| β-Galactosidase | Enzyme-substrate binding and catalysis. nih.govmedchemexpress.com | Hydrolysis of the glycosidic bond, releasing galactose and glycerol for metabolism. nih.gov |

| Lactose Permease | Substrate transport across the cell membrane. medchemexpress.com | Cellular uptake of galactosylglycerol. |

| Thiogalactoside Transacetylase | Enzyme-substrate binding. medchemexpress.com | Acetylation of the galactoside. |

| Cellular Proteins/Membranes | Non-covalent binding (e.g., hydrogen bonds). nih.gov | Stabilization of protein and membrane structures, protection against denaturation (osmoprotection). nih.gov |

Structural Biology and Biophysical Characterization of Glycerol O Beta D Galactopyranoside Interactions

High-Resolution Structural Analysis of Protein-Ligand Complexes

X-ray Crystallography and Neutron Diffraction Studies of Binding Proteins

Currently, there is a lack of publicly available scientific literature detailing the high-resolution three-dimensional structures of protein complexes with (2S)-Glycerol-O-beta-D-galactopyranoside determined by X-ray crystallography or neutron diffraction. nih.govyoutube.comyoutube.comyoutube.comyoutube.com X-ray crystallography is a primary technique for determining the atomic and molecular structure of a crystal, in which a crystalline atom causes a beam of incident X-rays to diffract into many specific directions. nih.govyoutube.com By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

Neutron diffraction is a complementary technique that is particularly sensitive to the positions of hydrogen atoms, providing critical information about hydrogen bonding networks and protonation states of amino acids and ligands within a protein structure. The absence of such structural data for this compound-protein complexes means that a detailed, experimentally-derived understanding of its binding mode at the atomic level is not yet established.

Detailed Analysis of Hydrogen Bonding Networks and Intermolecular Forces in Active Sites

A detailed analysis of the hydrogen bonding networks and other intermolecular forces, such as van der Waals interactions and hydrophobic contacts, between this compound and the active sites of specific binding proteins is not available in the current scientific literature. researchgate.netmdpi.comnih.govnih.gov Such analyses are contingent on the availability of high-resolution structural data from methods like X-ray crystallography or neutron diffraction, as mentioned in the previous section.

In principle, the hydroxyl groups of both the glycerol (B35011) and galactose moieties of the compound would be expected to participate in a network of hydrogen bonds with amino acid residues in a protein's binding pocket, such as aspartate, glutamate (B1630785), asparagine, glutamine, serine, threonine, tyrosine, and histidine, as well as with backbone amide and carbonyl groups. nih.govyoutube.com The specific geometry and energetics of these interactions, however, remain to be determined for any protein that may bind to this compound.

Dynamics of Conformational Changes Upon Ligand Recognition

There is no specific information available in the scientific literature regarding the dynamics of conformational changes that proteins undergo upon recognizing and binding this compound. nih.govresearchgate.net It is a common phenomenon for proteins to exhibit conformational flexibility, and ligand binding can induce structural rearrangements that are critical for biological function. nih.gov These changes can range from subtle side-chain reorientations to large-scale domain movements. The study of such dynamics often employs techniques like time-resolved crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational simulations. In the absence of studies on protein complexes with this compound, the nature and extent of any ligand-induced conformational changes remain unknown.

Computational Modeling and Molecular Dynamics Simulations of Binding

A search of the scientific literature did not yield any studies focused on computational modeling or molecular dynamics (MD) simulations of the binding of this compound to proteins. nih.govmdpi.comnih.govumd.eduspringernature.com Molecular dynamics simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govnih.gov In the context of protein-ligand interactions, MD simulations can provide insights into the binding process, the stability of the complex, the role of solvent molecules, and the free energy of binding. nih.gov Such simulations could, in the future, be used to predict the binding pose of this compound in a protein active site, analyze the detailed intermolecular interactions, and explore the conformational landscape of the protein-ligand complex. However, at present, no such computational studies for this specific compound have been published.

Spectroscopic Techniques for Characterizing Molecular Interactions

There are no published studies that utilize spectroscopic techniques to characterize the molecular interactions between this compound and proteins. A variety of spectroscopic methods are available to study protein-ligand binding, including:

Fluorescence Spectroscopy: This technique can be used to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or the fluorescence of a labeled ligand upon binding.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary and tertiary structure of proteins and can detect conformational changes that may occur upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the specific atoms involved in the protein-ligand interaction, as well as information on the dynamics of the complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of binding kinetics, providing association and dissociation rate constants.

While these techniques are well-established for studying molecular interactions, their application to this compound has not been reported.

Advanced Analytical and Methodological Approaches in Glycerol O Beta D Galactopyranoside Research

Chromatographic Separation and Purification Methodologies

Chromatography is a cornerstone for the isolation and analysis of (2S)-Glycerol-O-beta-D-galactopyranoside from complex mixtures. Various chromatographic techniques are employed, each offering specific advantages for purification and component analysis.

Column Chromatography and Flash Chromatography for Isolation

Column chromatography is a fundamental technique for the purification of galactosylglycerols. In a study detailing the enzymatic synthesis of galactosylglycerol (B43771), the product was purified using activated charcoal and Sephadex G-15 column chromatography, achieving a purity of up to 96%. nih.gov This method is effective in separating the desired compound from unreacted substrates and byproducts based on the differential adsorption of compounds to the stationary phase.

Flash chromatography, a modification of column chromatography that uses pressure to increase the solvent flow rate, is also utilized for rapid and efficient purification. While specific detailed protocols for this compound are often part of broader studies, the principles of using silica (B1680970) gel or other suitable stationary phases are standard. The choice of solvent system is critical and is typically optimized to achieve the best separation of the target glycoside from other components in the crude extract.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas chromatography (GC) is a powerful tool for analyzing volatile or semi-volatile compounds. However, due to the low volatility of glycosidic compounds like this compound, derivatization is often necessary to increase their volatility for GC analysis. chromforum.org A common derivatization technique is trimethylsilylation. nih.gov

When coupled with mass spectrometry (GC-MS), this technique provides both retention time data from the GC and mass-to-charge ratio information from the MS, allowing for high-confidence identification of the components. researchgate.net For instance, an improved GC-MS method was developed for determining glycerol (B35011) in biological samples, which involved derivatization with trimethylsilyl (B98337) imidazole. nih.gov This approach allows for the measurement of the intact glycerol backbone. researchgate.net While direct analysis of the intact glycoside is challenging, GC-MS is invaluable for analyzing its constituent parts (glycerol and galactose) after hydrolysis and derivatization.

| Analytical Technique | Derivatization | Key Findings |

| GC-MS | Trimethylsilylation | Enables analysis of the intact glycerol backbone and is suitable for electron ionization. researchgate.net |

| GC-MS | Trimethylsilyl imidazole | Used for the determination of glycerol in various biological tissues and fluids with high recovery rates. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the qualitative and quantitative analysis of this compound, often referred to by its common name, floridoside, in the context of red algae research. nih.gov HPLC offers the advantage of analyzing the compound in its native form without the need for derivatization.

Several HPLC methods have been developed for the analysis of floridoside. One such method, suitable for analyzing a large number of samples, was used to measure the floridoside content in the red alga Grateloupia doryphora. researchgate.net Another study successfully separated floridoside and its isomer, isofloridoside (B1213938), using an NH2 P50 column after initial purification steps. nih.gov

For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was established for the determination of floridoside and isofloridoside in red algae, demonstrating excellent linearity and low detection limits. tandfonline.comresearchgate.net This powerful combination allows for precise quantification and confirmation of the compound's identity in complex biological matrices.

| HPLC Method | Column Type | Detection | Application |

| HPLC | Not specified | Not specified | Quantification of floridoside in Grateloupia doryphora. researchgate.net |

| HPLC | NH2 P50 | Not specified | Separation of floridoside and isofloridosides from Porphyra umbilicalis. nih.gov |

| HPLC-MS/MS | Not specified | Triple quadrupole mass spectrometry | Determination of floridoside and isofloridoside in red algae. tandfonline.comresearchgate.net |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used to confirm the molecular structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of organic compounds. semanticscholar.orgresearchgate.net For this compound, NMR is used to assign the protons (¹H NMR) and carbons (¹³C NMR) of the glycerol and galactose moieties and to establish the stereochemistry and the linkage between them. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize the molecule. nih.gov For example, 1D and 2D NMR spectroscopy experiments were crucial in completely assigning the ¹H and ¹³C spectra of D-isofloridoside, a related compound, after its separation from floridoside. nih.gov NMR is also a key technique for characterizing the structure of glycosylglycerolipids in general, providing details about their sugar head groups without requiring chemical derivatization. springernature.comnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is unique to the molecule and can be used for its unambiguous identification. researchgate.net In the analysis of floridoside and isofloridoside, tandem mass spectra revealed characteristic product ions that were used for selective reaction monitoring, enhancing the sensitivity of the analysis. researchgate.net MS, often coupled with a separation technique like GC or HPLC, is a fundamental tool for the characterization of galactosylglycerols. nih.gov Infrared multiple photon dissociation (IRMPD) spectroscopy combined with mass spectrometry (MS-IR) has also been shown to be effective in distinguishing between galactoside isomers. nih.gov

| Spectroscopic Technique | Information Obtained |

| NMR (¹H, ¹³C, 2D) | Detailed molecular structure, stereochemistry, and glycosidic linkage. nih.govnih.govsemanticscholar.orgspringernature.comnih.gov |

| MS | Molecular weight and elemental composition. nih.gov |

| MS/MS | Structural information from fragmentation patterns for unambiguous identification. researchgate.net |

Advanced Enzymatic Assay Development and Kinetic Profiling

The study of this compound often involves its interaction with β-galactosidases, enzymes that catalyze the hydrolysis of β-galactosides. While traditional assays for these enzymes frequently utilize chromogenic or fluorogenic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) for convenient detection, the development of assays for non-chromogenic, natural substrates such as this compound requires more advanced approaches. scbt.comnih.govresearchgate.netchem-agilent.comsigmaaldrich.com

One advanced approach is the use of coupled enzymatic assays . acs.orgnih.gov In this system, the product of the primary reaction (in this case, the hydrolysis of this compound to galactose and glycerol) serves as a substrate for a second, "coupling" enzyme. This second enzyme's activity is linked to a detectable signal, such as the production or consumption of NADH or NADPH, which can be monitored spectrophotometrically at 340 nm. acs.org For instance, the released galactose can be acted upon by galactose dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. This allows for the continuous monitoring of the primary enzymatic reaction in real-time.

Kinetic profiling of β-galactosidases with this compound is crucial for understanding the enzyme's efficiency and substrate specificity. While specific kinetic data for this exact substrate is not extensively published, the principles of Michaelis-Menten kinetics are applied. The key parameters determined are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.govpjlss.edu.pk Km represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. A lower Km value generally indicates a higher affinity. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

To provide context, kinetic parameters for β-galactosidases with other substrates have been extensively studied. For example, β-galactosidase from Lactobacillus plantarum HF571129 exhibited a Km of 6.644 mM for ONPG and 23.28 mM for lactose (B1674315). nih.gov The β-galactosidase from Aspergillus oryzae showed a Km of 0.800 mM for ONPG. pjlss.edu.pk These values can vary significantly depending on the enzyme source and reaction conditions. The determination of these parameters for this compound would require specific experimental setups, likely employing techniques like High-Performance Liquid Chromatography (HPLC) or the aforementioned coupled assays to quantify substrate depletion or product formation over time.

Interactive Data Table: Kinetic Parameters of β-Galactosidases with Various Substrates

Please select a substrate from the dropdown menu to view the corresponding kinetic data for different β-galactosidases.

Application of Isotopic Labeling in Metabolic and Mechanistic Tracing Studies

Isotopic labeling is a powerful technique for elucidating metabolic pathways and enzyme mechanisms. nih.govsquarespace.comnih.govnumberanalytics.comspringernature.comnih.gov By replacing atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can trace the fate of the labeled molecule through complex biological systems.

For metabolic tracing of this compound, one could synthesize the molecule using isotopically labeled precursors, such as ¹³C-labeled glycerol or galactose. medchemexpress.com A study on the enzymatic synthesis of galactosyl glycerol, which produced a mixture of (2R)- and (2S)-isomers, provides a basis for such a synthesis. nih.gov Once the labeled this compound is introduced into a biological system (e.g., a cell culture), its metabolic products can be tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. biorxiv.orgbiorxiv.org

Mass spectrometry can detect the mass shift in metabolites that have incorporated the isotopic label, allowing for the identification of downstream products and the quantification of metabolic flux. berscience.orgNMR spectroscopy can provide detailed structural information, revealing the specific positions of the isotopic labels within the product molecules, which is invaluable for delineating the exact bond-breaking and bond-forming events in a metabolic pathway. researchgate.net

In mechanistic studies of β-galactosidase, isotopic labeling can be used to probe the transition state of the enzymatic reaction. nih.govnih.govsigmaaldrich.comfrontiersin.org The kinetic isotope effect (KIE), which is the change in the reaction rate when an atom at or near the site of bond cleavage is replaced with its heavier isotope, provides crucial information about the rate-determining step of the reaction. For example, a significant KIE upon labeling the anomeric carbon of the galactose moiety would suggest that the cleavage of the glycosidic bond is a rate-limiting step in the hydrolysis of this compound.

Data Table: Applications of Isotopic Labeling in Glycoside Research

| Application Area | Technique(s) | Information Gained | Example Reference |

| Metabolic Pathway Tracing | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Identification of downstream metabolites, quantification of metabolic flux, elucidation of metabolic pathways. | biorxiv.orgberscience.org |

| Enzyme Mechanism Studies | Kinetic Isotope Effect (KIE) analysis using MS or NMR | Identification of rate-determining steps, characterization of transition state structures. | nih.govnih.gov |

| Substrate Specificity | Mass Spectrometry (MS) | Determination of enzyme reaction specificity with various labeled substrates. | berscience.org |

While direct studies on this compound are still emerging, the application of these advanced analytical and methodological approaches holds the key to a deeper understanding of its biological significance.

Future Directions in Glycerol O Beta D Galactopyranoside Research

Elucidation of Undiscovered Biological Functions and Signaling Pathways

Current knowledge often categorizes (2S)-Glycerol-O-beta-D-galactopyranoside and its stereoisomers as metabolic intermediates, particularly in bacteria where they can serve as substrates for enzymes like β-galactosidase. medchemexpress.combioscience.co.uk It has also been identified as a human metabolite, though its specific physiological roles are not well-defined. ebi.ac.uk The future of research in this area will pivot towards uncovering more dynamic functions, such as its potential involvement in cellular signaling.

The structural similarity of glycerol-based lipids to known signaling molecules, such as 2-arachidonoylglycerol (B1664049) (2-AG) which is a key endocannabinoid, suggests that this compound could have analogous, yet undiscovered, roles in signaling pathways. nih.gov Research will likely focus on its potential to act as a ligand for cell surface or intracellular receptors, thereby initiating downstream cellular responses. Key areas of investigation will include its possible involvement in:

Intercellular Communication: Exploring whether the molecule is actively transported out of cells to signal to neighboring cells.

Host-Pathogen Interactions: Investigating if its presence or metabolism by commensal or pathogenic bacteria influences host responses.

Metabolic Regulation: Determining if fluctuations in its concentration serve as a feedback mechanism to regulate broader metabolic networks.

Future studies will need to address fundamental questions such as the identification of specific protein binders or receptors and the characterization of the signaling cascades they might trigger. The complexity of glycerol (B35011) and fatty acid metabolism, with its multiple enzymatic routes, highlights the potential for intricate regulatory mechanisms involving this compound that are yet to be discovered. nih.gov

Identification and Characterization of Novel Biosynthetic and Catabolic Enzymes

The enzymatic machinery responsible for the synthesis (biosynthesis) and breakdown (catabolism) of this compound is a critical area for future research. While β-galactosidase is known to hydrolyze the (2R) stereoisomer and other galactosides, the full spectrum of enzymes that act on the (2S) form, and the specific synthases that produce it in various organisms, are not completely mapped out. medchemexpress.comnih.govcapes.gov.br

Future research will focus on:

Genome Mining: Systematically searching sequenced genomes of plants, bacteria, and algae for genes predicted to encode glycosyltransferases and hydrolases that may act on glycerol and galactose.

Functional Characterization: Expressing these candidate genes in heterologous systems to test their enzymatic activity and substrate specificity for this compound.

Enzyme Kinetics: Performing detailed kinetic studies on newly identified enzymes to understand their efficiency, mechanism, and how their activity is regulated within the cell.

The table below outlines known enzyme families that interact with similar substrates and represents a starting point for discovering novel enzymes.

| Enzyme Class | Function | Potential for Novelty |

| Glycosyltransferases | Biosynthesis | Identification of specific synthases that produce the (2S) stereoisomer. |

| β-Galactosidases | Catabolism | Characterization of isoforms with high specificity for this compound. nih.gov |

| Glycoside Hydrolases | Catabolism | Discovery of novel hydrolases beyond the canonical β-galactosidases. |

Innovative Approaches for Advanced Structural and Mechanistic Investigations

To move beyond a basic understanding of this compound, researchers will need to adopt innovative and high-resolution analytical methods. These techniques are essential for studying its interactions with other molecules and visualizing its location within complex biological environments.

Future investigations will benefit from the application of:

Advanced Mass Spectrometry (MS): Techniques like MS-based imaging can map the spatial distribution of the compound within tissues, revealing sites of synthesis, accumulation, or action.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to solve the three-dimensional structure of the molecule and to study its dynamic interactions with proteins or other cellular components in solution.

Cryo-Electron Microscopy (Cryo-EM): If this compound is found to bind to large protein complexes or receptors, cryo-EM will be invaluable for determining the structure of these assemblies at near-atomic resolution.

These advanced methods will provide a detailed picture of the molecule's structural biology, crucial for understanding its mechanism of action at a molecular level.

Development of Tailored Biochemical Tools and Probes for Glycobiology Research

A significant barrier to studying the biological functions of specific glycans is the lack of molecular tools to track and perturb their activity. A key future direction will be the chemical synthesis of modified versions of this compound to serve as research probes.

The development of such tools will likely include:

Tagged Analogs: Synthesizing versions of the molecule with fluorescent tags or biotin (B1667282) handles. These probes can be used in microscopy to visualize their subcellular localization or in affinity-purification experiments to identify binding partners.

Photo-crosslinking Probes: Creating analogs with photo-reactive groups that, upon exposure to UV light, form a permanent covalent bond with nearby interacting proteins, enabling their definitive identification.

Activity-Based Probes: Designing probes that specifically and covalently bind to the active site of enzymes that metabolize this compound, which can be used to identify and profile the activity of these enzymes in complex biological samples.

The creation of such chemical probes, inspired by the successful development of probes for other metabolites and glycans, will be a transformative step for the field. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2S)-glycerol-O-β-D-galactopyranoside, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of β-D-galactopyranosides typically involves glycosylation reactions using galactose donors. For example, trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) are activated under Lewis acid catalysis (BF₃·Et₂O) to couple with glycerol derivatives . Stereochemical control at the C2 position of glycerol requires chiral auxiliaries or enzymatic catalysis. Koenigs-Knorr glycosylation and chemoenzymatic approaches are common, with yields optimized by protecting group strategies (e.g., benzyl or acetyl groups) to prevent side reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of (2S)-glycerol-O-β-D-galactopyranoside?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve anomeric proton signals (δ 4.5–5.5 ppm for β-linkage) and glycerol backbone stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]⁺ adducts) .

- X-ray Crystallography : Used to validate absolute configuration when crystalline derivatives are obtainable .

Q. How can enzymatic assays be designed to study β-galactosidase activity using (2S)-glycerol-O-β-D-galactopyranoside as a substrate?

- Methodological Answer : Fluorogenic or chromogenic assays are standard. For instance:

- Fluorogenic Assay : Replace the glycerol moiety with 4-methylumbelliferyl (4-MU) to generate 4-MU-β-D-galactopyranoside. Hydrolysis by β-galactosidase releases fluorescent 4-MU, monitored at λₑₓ 365 nm/λₑₘ 445 nm .

- Chromogenic Assay : Use 4-nitrophenyl-β-D-galactopyranoside analogs; enzymatic cleavage releases yellow 4-nitrophenol (λ_max 405 nm) .

Advanced Research Questions

Q. What molecular docking strategies are suitable for predicting interactions between (2S)-glycerol-O-β-D-galactopyranoside and carbohydrate-active enzymes (e.g., glycosyltransferases)?

- Methodological Answer :

- Software : AutoDock Vina or Schrödinger Maestro for rigid/flexible docking.

- Parameters : Include solvent effects (explicit water models) and glycan-binding pocket flexibility. Validate with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

- Case Study : Docking into the active site of β-1,4-galactosyltransferase (PDB: 1FR8) reveals hydrogen bonding with Asp318 and Asn352, critical for substrate recognition .

Q. How can contradictory bioactivity data for (2S)-glycerol-O-β-D-galactopyranoside analogs be resolved across different cell lines?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀ values under standardized conditions (e.g., MTT assays for cytotoxicity) .

- Metabolic Profiling : Use LC-MS/MS to quantify intracellular uptake and metabolite stability (e.g., deglycosylation rates) .

- Example : Acacetin-7-O-β-D-galactopyranoside showed anti-HIV activity in H9 cells (IC₅₀ 12 µM) but toxicity in peripheral blood mononuclear cells, attributed to differential expression of efflux transporters .

Q. What in silico approaches predict the pharmacokinetic properties of (2S)-glycerol-O-β-D-galactopyranoside derivatives?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or pkCSM estimate bioavailability (%F = 45–60), blood-brain barrier penetration (low), and CYP450 inhibition .

- QSAR Models : Correlate logP values (calculated: 0.8–1.2) with membrane permeability using Molinspiration or MOE .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。